

Endogenous Levels and Analysis of SHLP2 in Human Tissues: A Technical Guide

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Compound of Interest

Compound Name: SHLP2

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This technical guide provides a comprehensive overview of the current understanding of Small Humanin-like Peptide 2 (**SHLP2**) in human tissues. It focuses on its endogenous levels, key signaling pathways, and detailed methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers investigating the roles of mitochondrial-derived peptides in health and disease.

Introduction to SHLP2

Small Humanin-like Peptide 2 (**SHLP2**) is a 26-amino-acid microprotein encoded by a small open reading frame within the mitochondrial 16S ribosomal RNA gene (MT-RNR2).[1][2] As a member of the mitochondrial-derived peptides (MDPs), **SHLP2** acts as a retrograde signaling molecule, communicating mitochondrial status to the rest of the cell and influencing various physiological processes.[1][3] Emerging evidence indicates that **SHLP2** plays significant roles in metabolism, cell survival, and the pathophysiology of age-related diseases.[2][4][5] It has been shown to enhance insulin sensitivity, reduce apoptosis and reactive oxygen species (ROS) production, and improve mitochondrial metabolism.[3][4][5]

Endogenous Levels of SHLP2

Quantitative data on the absolute endogenous levels of **SHLP2** in specific human solid tissues are not extensively documented in current literature. However, its expression has been detected in various tissues in mice, including the liver, kidney, and muscle.[1] Most quantitative

human data pertains to circulating levels in serum and plasma, which are valuable for biomarker discovery and understanding systemic regulation.

Circulating SHLP2 Levels in Human Plasma/Serum

Circulating **SHLP2** levels have been measured primarily by enzyme-linked immunosorbent assay (ELISA) and are influenced by factors such as age, race, and disease state.^{[3][4]}

Condition/Population	Tissue/Fluid	Mean SHLP2 Concentration (pg/mL)	Key Findings	Reference
Prostate Cancer (PCa) Risk	Serum	[3] [6] [7]		
White Controls	Serum	393	Levels are significantly higher in controls vs. PCa cases.	[3]
White PCa Cases	Serum	196	Lower SHLP2 is linked with increased PCa risk in this group.	[3]
Black Controls	Serum	289 - 290	Levels are lower in Black controls compared to White controls.	[3]
Black PCa Cases	Serum	261	No significant difference in levels between Black controls and cases.	[3]
General Population (mixed race)	Serum	Controls: 341; Cases: 230	Levels > 350 pg/mL are predictive of a negative prostate biopsy.	[3]
Metabolic Conditions	Plasma	[8]		
Healthy Individuals	Plasma	(Relative levels higher)	Serum levels are significantly decreased in	[8]

obese and
diabetic patients.

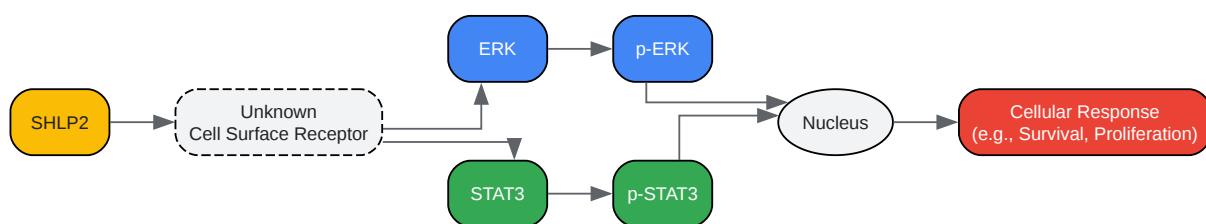
Obese Individuals	Plasma	(Relative levels lower)	[8]
Diabetic Individuals	Plasma	(Relative levels lower)	[8]
Aging	Plasma	[4][9]	
Young vs. Old Mice	Plasma	Levels decrease with age	A significant age-related decline is observed in both male and female mice. [4][9]

SHLP2 Signaling Pathways

SHLP2 exerts its biological effects through the activation of specific intracellular signaling cascades. Two primary pathways have been identified, linking **SHLP2** to cell survival, metabolism, and energy homeostasis.

ERK and STAT3 Activation

SHLP2 has been shown to induce the phosphorylation and activation of both the Extracellular signal-Regulated Kinase (ERK) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[3][4][10] This activation is time-dependent and is thought to mediate the cytoprotective effects of **SHLP2**. [4][10] While the specific cell surface receptor that initiates this cascade is still described as unknown in some contexts, it is a critical area of ongoing research. [3]

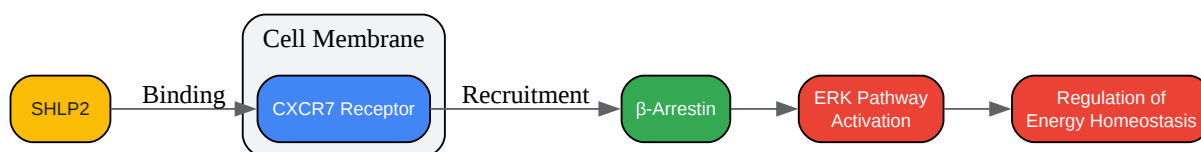


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SHLP2 activation of ERK and STAT3 signaling pathways.

CXCR7 Receptor-Mediated Signaling

More recent studies have identified the chemokine receptor CXCR7 as a specific cell surface receptor for **SHLP2**.^{[5][11][12]} The binding of **SHLP2** to CXCR7 can lead to the recruitment of β -Arrestin and subsequent activation of downstream signaling, including the ERK pathway.^{[8][12]} This interaction is particularly important for regulating energy homeostasis through the activation of hypothalamic neurons.^[11]



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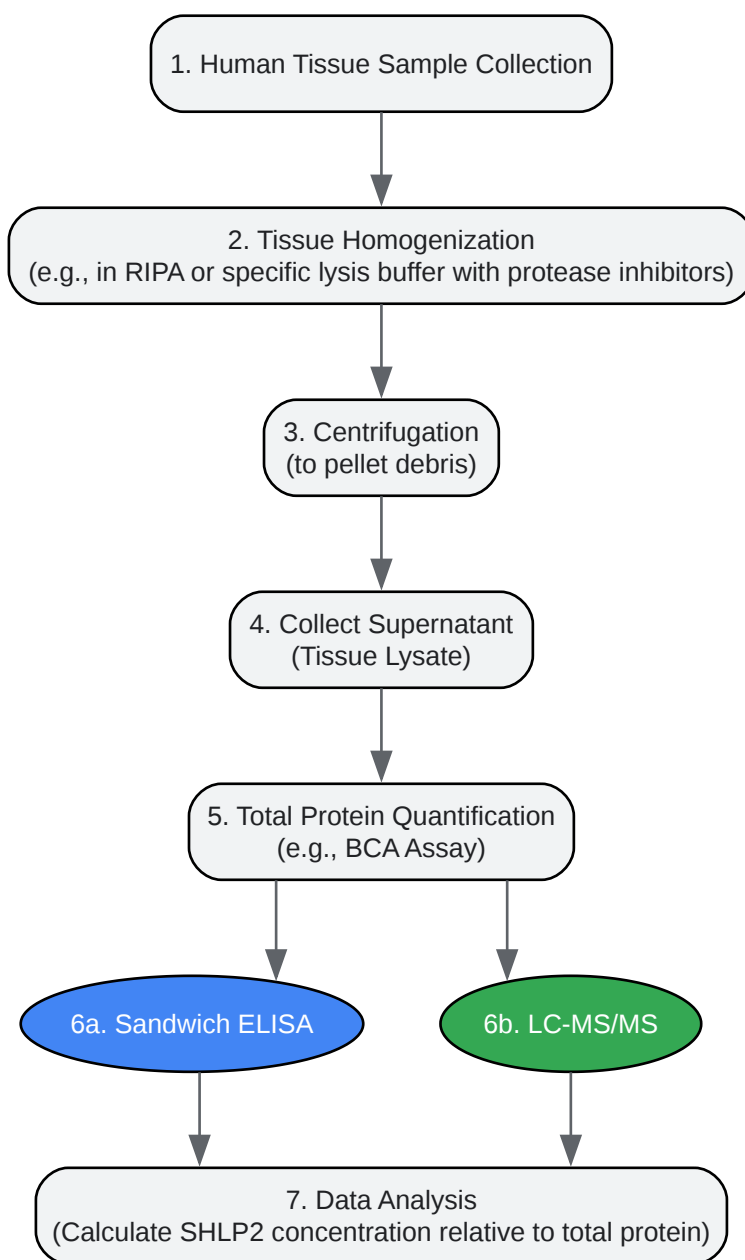
SHLP2 signaling through the CXCR7 receptor.

Experimental Protocols

Accurate quantification and detection of **SHLP2** are crucial for research and clinical applications. The following sections provide detailed methodologies for the analysis of **SHLP2** in tissue samples.

Workflow for SHLP2 Quantification from Tissue

The general workflow for analyzing **SHLP2** from tissue involves sample preparation, followed by a specific detection method such as ELISA or mass spectrometry.



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